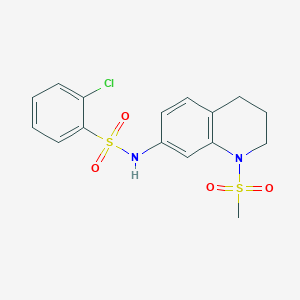

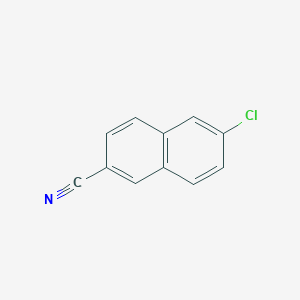

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide” is a chemical compound that falls under the category of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in numerous areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Synthesis and Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, Cumaoğlu et al. (2015) synthesized compounds bearing a sulfonamide fragment and evaluated their in vitro anticancer activity, discovering significant reductions in cell proliferation and induction of pro-apoptotic genes through the activation of p38 and ERK pathways Cumaoğlu, A., Dayan, S., Agkaya, A. O., Ozkul, Z., & Ozpozan, N. (2015). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 413-419..

Antimicrobial Applications

Another study focused on the synthesis of quinoline clubbed with sulfonamide moiety to create compounds intended as antimicrobial agents. The synthesized compounds displayed significant activity against Gram-positive bacteria, highlighting the potential of sulfonamide derivatives in combating microbial infections [Source not available].

Herbicidal Use

Chlorsulfuron, a derivative involving a sulfonamide group, is used as a herbicide for weed control in cereals. The compound inhibits plant cell division, showcasing the application of sulfonamide derivatives in agriculture to manage weed growth Ray, T. (1982). The mode of action of chlorsulfuron: A new herbicide for cereals. Pesticide Biochemistry and Physiology, 17(1), 10-17..

Inhibition of Carbonic Anhydrase Isoforms

Sulfonamide derivatives have been explored for their potential to inhibit carbonic anhydrase isozymes, which are involved in various physiological processes. The inhibition of these isozymes by sulfonamide derivatives suggests their utility in developing treatments for conditions where carbonic anhydrase activity is implicated Al-Sanea, M. M., Elkamhawy, A., Paik, S., Bua, S., Lee, S. H., Abdelgawad, M., Eldehna, W. M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1457-1464..

Future Directions

The future directions for research on “2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide” and other quinoline derivatives could involve further exploration of their therapeutic potential . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-4-5-12-8-9-13(11-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJHRLXLUBBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)

![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)

![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)